Comprehensive Spectroscopic Characterization of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane: A Methodological Guide
Comprehensive Spectroscopic Characterization of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane: A Methodological Guide
Executive Summary
The structural elucidation of bicyclic epoxides is a critical competency in modern drug development and synthetic organic chemistry. 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane (CAS: 1934507-71-7) represents a highly strained, oxygen-rich scaffold consisting of a tetrahydropyran ring fused with an oxirane. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By detailing the causality behind specific experimental choices and establishing self-validating analytical protocols, this guide equips researchers with a robust framework for unambiguous structural confirmation.
Chemical Identity & Structural Significance
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane is the epoxide derivative of 4-phenyl-3,6-dihydro-2H-pyran. The presence of the oxirane ring fused to the tetrahydropyran system introduces significant conformational rigidity.
In medicinal chemistry, such scaffolds are highly valued. The epoxide acts as a reactive electrophilic center for targeted covalent inhibition or as a versatile intermediate for stereoselective ring-opening reactions. Epoxide ring-opening and rearrangement strategies in similar tetrahydropyran scaffolds have been extensively documented in Lewis acid-mediated intramolecular C-C bond formations 1. However, the stereochemical rigidity that makes this molecule useful also complicates its spectroscopic analysis, as the anisotropic effects of both the phenyl ring and the epoxide heavily influence the chemical shifts of the adjacent protons.
Synthesis and Sample Preparation
The synthesis of the precursor 4-phenyl-3,6-dihydro-2H-pyran is a critical first step, often achieved via transition-metal catalyzed cross-coupling 2. Subsequent epoxidation yields the target bicyclic system. To ensure high-fidelity spectroscopic data, the sample must be rigorously purified to remove residual oxidizing agents and isomeric byproducts.
Fig 1. Synthesis workflow with integrated TLC validation gate for epoxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemical assignment of bicyclic epoxides heavily relies on advanced NMR techniques to resolve relative configurations 3.
Causality of Chemical Shifts
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Epoxide Shielding: The oxirane ring exerts a strong diamagnetic shielding effect. Consequently, the bridgehead proton (H1) resonates significantly upfield (~3.30 ppm) compared to typical allylic or ethereal protons.
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Diastereotopic Splitting: The CH₂ groups in the pyran ring (C2 and C4) are locked in a fixed chair/half-chair conformation. This lack of free rotation renders the geminal protons highly diastereotopic, resulting in complex AB or ABX spin systems with distinct chemical shifts.
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Anisotropic Cone of the Phenyl Ring: The phenyl group at C6 creates a localized magnetic field that selectively deshields equatorial protons on the pyran ring that fall within its deshielding cone.
Tabulated NMR Assignments
Data acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).
| Position (IUPAC) | ¹H NMR (δ, ppm) | Multiplicity & Coupling (Hz) | ¹³C NMR (δ, ppm) | Assignment Notes |
| 1 | 3.30 | d, J = 4.5 | 58.0 | Bridgehead CH (epoxide) |
| 2 | 3.80, 4.10 | dd, J = 11.5, 4.5 | 62.5 | Pyran CH₂ (adjacent to O) |
| 3 | - | - | - | Pyran Oxygen |
| 4 | 3.70, 3.90 | m | 64.0 | Pyran CH₂ (adjacent to O) |
| 5 | 1.90, 2.30 | m | 28.5 | Pyran CH₂ (aliphatic) |
| 6 | - | - | 60.2 | Quaternary C (epoxide, ipso to Ph) |
| 7 | - | - | - | Epoxide Oxygen |
| Phenyl (ipso) | - | - | 140.5 | Aromatic Quaternary |
| Phenyl (o, m, p) | 7.25 - 7.40 | m (5H) | 125.0 - 129.0 | Aromatic CH |
Mass Spectrometry (HRMS) & Fragmentation
High-Resolution Mass Spectrometry (ESI-TOF) is utilized to confirm the exact mass and elucidate structural connectivity through collision-induced dissociation (CID). The protonated molecular ion [M+H]+ is observed at m/z 177.0916 (Calculated for C₁₁H₁₃O₂⁺: 177.0910).
The fragmentation is driven by the relief of ring strain. The initial loss of water (-18 Da) is a hallmark of epoxides, while the subsequent loss of formaldehyde (-30 Da) confirms the presence of the tetrahydropyran ether linkage.
Fig 2. ESI-HRMS fragmentation cascade highlighting pyran ring cleavage.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocols are designed as "self-validating systems," meaning each critical step contains a built-in quality control gate.
Protocol A: High-Resolution 1D and 2D NMR Acquisition
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Sample Preparation: Dissolve 15 mg of purified 6-phenyl-3,7-dioxabicyclo[4.1.0]heptane in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).
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Validation Gate: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. If any particulate matter is visible, filter through a glass wool plug to prevent severe magnetic field inhomogeneities.
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Probe Tuning and Matching (ATM): Insert the sample and run automatic tuning.
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Validation Gate: Manually verify the wobble curve. The minimum must be exactly centered at the Larmor frequency of ¹H (e.g., 400.13 MHz) to maximize the signal-to-noise ratio.
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Gradient Shimming: Execute 3D gradient shimming along the Z-axis.
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Validation Gate: Acquire a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak. Do not proceed to overnight 2D acquisition unless FWHM < 0.8 Hz.
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Data Acquisition: Calibrate the spectrum by setting the residual CHCl₃ peak to exactly 7.26 ppm. Acquire COSY, HSQC, and HMBC to trace the connectivity from the phenyl ring (C6) through the pyran backbone.
Protocol B: LC-MS/MS Analysis
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Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in H₂O) and Phase B (0.1% Formic Acid in Acetonitrile).
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Validation Gate: Monitor the baseline at 254 nm for 5 minutes prior to injection. A fluctuating baseline indicates contaminated formic acid or air bubbles in the pump.
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Injection and Ionization: Inject 2 µL of a 1 µg/mL sample solution. Utilize Positive Electrospray Ionization (ESI+).
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Validation Gate: Check the total ion chromatogram (TIC) for the sodium adduct [M+Na]+ at m/z 199.07. The presence of the sodium adduct alongside the [M+H]+ peak self-validates the molecular weight assignment before analyzing the MS/MS fragmentation.
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Conclusion
The spectroscopic characterization of 6-phenyl-3,7-dioxabicyclo[4.1.0]heptane requires a nuanced understanding of how bicyclic strain and anisotropic environments dictate analytical readouts. By leveraging high-resolution 2D NMR to map diastereotopic protons and utilizing targeted ESI-HRMS to validate pyran-ring cleavage pathways, researchers can achieve unambiguous structural confirmation. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced medicinal chemistry campaigns.
References
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Lewis Acid Mediated Intramolecular C–C Bond Formation of Alkyne-Epoxide Leading to Six-Membered Nitrogen and Oxygen Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
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Supporting Information: Asymmetric alkylation of 4-aryl-3,6-dihydro-2H-pyrans Source: The Royal Society of Chemistry URL:[Link]
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Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
